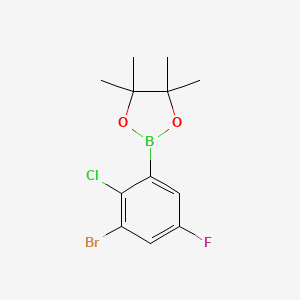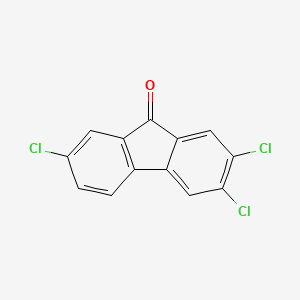![molecular formula C15H9NO B14759515 Benzofuro[2,3-f]quinoline CAS No. 239-32-7](/img/structure/B14759515.png)
Benzofuro[2,3-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuro[2,3-f]quinoline is a heterocyclic compound that features a fused structure combining benzofuran and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-f]quinoline typically involves the annulation of anthranils with aryloxyethynes or aryl propargyl ethers. This method is efficient and provides a high yield of the desired product . Another approach involves the one-pot reaction of 1-alkyl-5-nitro-1H-benzimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in methanol in the presence of potassium hydroxide .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Benzofuro[2,3-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzofuran and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Benzofuro[2,3-f]quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzofuro[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antileukemia activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in leukemia cells . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzofuro[2,3-f]quinoline can be compared with other similar compounds, such as:
Benzofuro[2,3-b]quinoline: Another fused heterocyclic compound with similar structural features but different biological activities.
Benzofuro[3,2-c]quinoline: Known for its antileukemia properties and used in medicinal chemistry.
Quinoline derivatives: A broad class of compounds with diverse biological activities, including anticancer, antibacterial, and antimalarial properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
239-32-7 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[1]benzofuro[2,3-f]quinoline |
InChI |
InChI=1S/C15H9NO/c1-2-6-14-10(4-1)11-7-8-13-12(15(11)17-14)5-3-9-16-13/h1-9H |
Clé InChI |
YYLXIKOGXPENGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



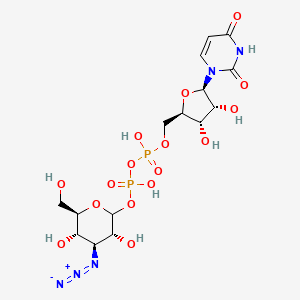
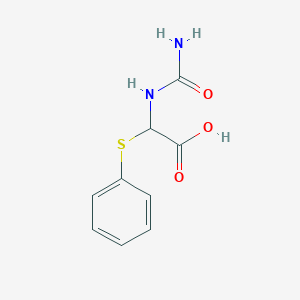
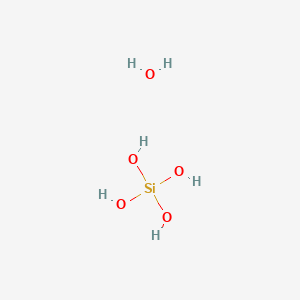
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
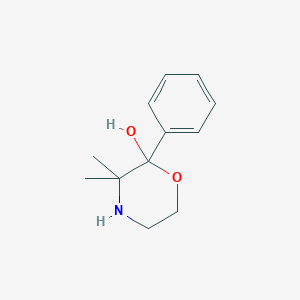
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

